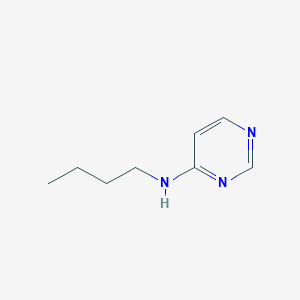

N-Butylpyrimidin-4-amine

Descripción

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS: 1903651-99-9) is a pyrimidine derivative with a molecular formula of C₁₂H₂₁N₅ and a molecular weight of 235.33 g/mol . It features a butyl group attached to the 4-amino position of the pyrimidine ring and a piperazine substituent at the 6-position. With a purity ≥95%, this compound is widely used in:

- Pharmaceutical research: As a building block for targeted therapies due to its ability to modulate receptor interactions.

- Material science: Enhances thermal stability and mechanical properties in polymers and coatings.

- Chemical synthesis: Serves as a versatile reagent for novel organic molecules .

Propiedades

Número CAS |

10132-29-3 |

|---|---|

Fórmula molecular |

C8H13N3 |

Peso molecular |

151.21 g/mol |

Nombre IUPAC |

N-butylpyrimidin-4-amine |

InChI |

InChI=1S/C8H13N3/c1-2-3-5-10-8-4-6-9-7-11-8/h4,6-7H,2-3,5H2,1H3,(H,9,10,11) |

Clave InChI |

WNIZUFZJTRSKRR-UHFFFAOYSA-N |

SMILES canónico |

CCCCNC1=NC=NC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Butylpyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with butylamine. Here is a general synthetic route:

Starting Materials: 4-chloropyrimidine and butylamine.

Reaction Conditions: The reaction is carried out by heating a mixture of 4-chloropyrimidine and butylamine in a solvent such as water or ethanol. The mixture is heated at elevated temperatures, typically around 150°C, in a sealed tube for 24 hours.

Isolation: After the reaction, the mixture is evaporated, and the product is extracted using a solvent such as dichloromethane. The organic layer is dried over sodium sulfate and evaporated to yield the crude product.

Purification: The crude product is purified by crystallization from a suitable solvent mixture, such as ether and petroleum ether.

Industrial Production Methods

While specific industrial production methods for N-Butylpyrimidin-4-amine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-Butylpyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Water, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-butylpyrimidin-4-one, while reduction could produce N-butylpyrimidin-4-amine derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

N-Butylpyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.

Industry: It may be used in the production of materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism by which N-Butylpyrimidin-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, thereby modulating their function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key pyrimidine derivatives are compared below based on substituents, molecular properties, and applications:

Key Research Findings

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

- Pharmaceutical utility : The piperazine group enhances solubility and receptor-binding affinity, making it suitable for kinase inhibitors or GPCR-targeted drugs .

- Material science : Improves thermal stability in polymers due to rigid piperazine-pyrimidine interactions .

N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine

- Agrochemical applications: The allyl and 4-aminopiperidine groups may enhance pesticidal activity through increased membrane permeability .

N-Butyl-4-methyl-6-phenylpyrimidin-2-amine

- Biological relevance : Substituted phenyl and methyl groups contribute to antimicrobial and anticancer activity, as demonstrated in microwave-assisted syntheses .

N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine

Critical Analysis of Substituent Effects

- Alkyl vs. Aryl groups : Butyl/allyl chains (e.g., in and ) increase lipophilicity, improving bioavailability but reducing water solubility. Phenyl/nitro groups (e.g., ) enhance rigidity and electronic diversity.

- Heterocyclic substituents: Piperazine () and 4-aminopiperidine () improve hydrogen-bonding capacity, critical for drug-receptor interactions.

- Positional isomerism : Substitution at C2 vs. C4 (e.g., vs. ) alters steric and electronic profiles, impacting biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.